molecular formula C17H27ClN2O B029956 5-Methoxy-n,n-diisopropyltryptamine hydrochloride CAS No. 2426-63-3

5-Methoxy-n,n-diisopropyltryptamine hydrochloride

Cat. No. B029956
CAS RN: 2426-63-3
M. Wt: 310.9 g/mol
InChI Key: QEBJXWFHKCUFLS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-MeO-DIPT has been characterized through the Speeter and Anthony synthetic route, which was detailed using techniques such as ESI-MS-MS and ESI-TOF-MS, alongside NMR. This procedure led to the identification of several side products, highlighting the complexity and the need for precision in synthesizing this compound (Brandt et al., 2004).

Molecular Structure Analysis

The molecular structure of 5-MeO-DIPT features a tryptamine backbone with methoxy and diisopropyl groups attached, contributing to its pharmacological activity. This structure has been extensively analyzed using various spectroscopic methods to understand its interactions and behavior under different conditions.

Chemical Reactions and Properties

5-MeO-DIPT undergoes various chemical reactions, including oxidation and methylation. These reactions are crucial for understanding its metabolism in biological systems. For instance, oxidative metabolism studies using human liver microsomes and recombinant cytochrome P450 enzymes have revealed the formation of metabolites through O-demethylation and N-deisopropylation pathways (Narimatsu et al., 2006).

Scientific Research Applications

Understanding Tryptamines in Scientific Research

5-Methoxy-N,N-diisopropyltryptamine hydrochloride is part of a broader category of compounds known as tryptamines, which have been the focus of scientific investigations due to their unique psychoactive properties. Research primarily explores their pharmacological, physiological, and toxicological profiles. For instance, studies have delved into the recreational use of similar tryptamines, aiming to understand their effects beyond mere hallucinogenic properties, with an emphasis on establishing a scientific evidence base for drugs like 5-MeO-DALT, a closely related compound. This research is crucial for developing a comprehensive understanding of such substances, including their potential therapeutic applications and public health implications (Corkery et al., 2012).

Toxicology and Analytical Challenges

The toxicological aspects of psychoactive tryptamines, including compounds similar to 5-Methoxy-N,N-diisopropyltryptamine hydrochloride, have been extensively reviewed. The scarcity of global data on tryptamines is noted, particularly concerning their role in drug overdoses and the development of analytical methods to identify these compounds and their metabolites in biological samples. This research underscores the need for heightened awareness and improved analytical capabilities to address the public health threats posed by these substances (Malaca et al., 2020).

Neuropharmacological and Therapeutic Implications

Investigations into the anti-inflammatory activities of ayahuasca, a decoction containing tryptamines, suggest potential therapeutic strategies for neurological and psychiatric diseases. This stems from the pharmacological responses of ayahuasca, which are attributed to its action on monoamine oxidase inhibition and 5-HT receptor activation. Such findings highlight the promise of tryptamines in treating conditions characterized by neuroinflammation, though further research is necessary to validate these therapeutic potentials fully (Silva et al., 2020).

Safety And Hazards

Excessive doses have caused clinical intoxication, characterized by nausea, vomiting, agitation, hypotension, mydriasis, tachycardia, and hallucinations, in a number of young adults . High doses of 5-MeO-DIPT produce abstract eyes-closed imagery .

properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O.ClH/c1-12(2)19(13(3)4)9-8-14-11-18-17-7-6-15(20-5)10-16(14)17;/h6-7,10-13,18H,8-9H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBJXWFHKCUFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC1=CNC2=C1C=C(C=C2)OC)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048900
Record name 5-Methoxy-N,N-diisopropyltryptamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-n,n-diisopropyltryptamine hydrochloride

CAS RN

2426-63-3
Record name 5-Methoxy-N,N-diisopropyltryptamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002426633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-N,N-diisopropyltryptamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2426-63-3
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Record name 5-METHOXY-N,N-DIISOPROPYLTRYPTAMINE HYDROCHLORIDE
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